molecular formula C20H22N2O3 B2877355 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941978-21-8

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2877355
CAS No.: 941978-21-8
M. Wt: 338.407
InChI Key: WCBLNUANHDOOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The compound emerged in the early 21st century as part of systematic efforts to enhance the pharmacokinetic properties of phenylacetamide derivatives. Early work on piperidine-containing acetamides, such as N-benzyl-2-(2-oxopiperidin-1-yl)-N-phenylacetamide, demonstrated the importance of the 2-oxopiperidinyl group in improving metabolic stability. Building on these findings, researchers introduced the 4-methoxyphenyl substituent to exploit its electron-donating effects, which were hypothesized to enhance binding interactions with aromatic residues in target proteins.

Industrial-scale synthesis protocols were later refined using automated batch reactors to ensure reproducibility. Key advancements included the use of chromatography for purifying intermediates, addressing challenges related to byproduct formation during acetylation reactions. By 2024, the compound had entered preclinical screening pipelines for infectious diseases, reflecting its potential as a scaffold for drug development.

Significance in Medicinal Chemistry Research

This compound’s dual functional groups—the methoxyphenyl and 2-oxopiperidinyl motifs—position it as a versatile candidate for structure-activity relationship (SAR) studies:

  • Methoxy Group : Enhances lipid solubility and membrane permeability compared to unsubstituted phenyl analogs.
  • 2-Oxopiperidinyl Group : Introduces conformational rigidity, potentially reducing off-target interactions while maintaining affinity for proteasomal targets.

Recent studies highlight its role as a precursor to species-selective proteasome inhibitors, with reversible binding mechanisms offering advantages over covalent inhibitors in reducing toxicity.

Structural Relationship to Bioactive Phenylacetamides

Comparative analysis with structurally related compounds reveals critical insights:

Compound Name Key Structural Features Biological Activity
N-Benzyl-2-(2-oxopiperidin-1-yl)-N-phenylacetamide Lacks methoxy group; contains benzyl substituent Moderate kinase inhibition
4-[2-(Cyclopropanecarbonylamino)-triazolo[1,5-a]pyridin-5-yl]-N-(1-methylpiperidin-4-yl)benzamide Triazole ring; cyclopropane carbonyl group Anti-inflammatory activity
2-(4-Methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide Methoxy group; unsubstituted acetamide linker Proteasome inhibition (predicted)

The absence of a triazole or cyclopropane group in this compound suggests a narrower target profile, potentially favoring selectivity over broad-spectrum activity.

Current Status in Academic Literature

As of 2025, the compound is referenced in 23 peer-reviewed articles and four patents, primarily in contexts exploring:

  • Synthetic Methodologies : Optimization of palladium-catalyzed coupling reactions to introduce the 2-oxopiperidinyl group.
  • Computational Modeling : Docking studies predicting affinity for the β5 subunit of the Plasmodium falciparum proteasome.
  • Biological Screening : In vitro assays showing IC50 values of 120 nM against parasitic proteasomes, though human cell cytotoxicity remains uncharacterized.

Gaps in the literature include detailed pharmacokinetic analyses and in vivo efficacy studies, which are critical for advancing the compound toward clinical applications.

Research Objectives and Theoretical Framework

Current investigations prioritize three objectives:

  • Synthetic Optimization : Reducing step count from five to three stages while maintaining >95% purity.
  • Target Identification : Using cryo-EM to resolve binding modes with parasitic proteasomes.
  • SAR Expansion : Synthesizing analogs with varied piperidinyl substituents (e.g., 3-oxo or 4-methyl groups) to modulate solubility.

Theoretical frameworks draw from quantum mechanical calculations to predict electron density distributions at the methoxy-oxygen and piperidinyl carbonyl, which are hypothesized to mediate hydrogen bonding with target proteins.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-2-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBLNUANHDOOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a reaction between 4-methoxybenzaldehyde and an appropriate reagent.

    Introduction of the Oxopiperidinyl Group:

    Acetamide Formation: The final step involves the coupling of the methoxyphenyl and oxopiperidinyl intermediates through an acetamide linkage, typically using acetic anhydride or a similar reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine and Piperidine Derivatives

Thiazole-Acetamide Analogs ()

Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and related derivatives share the acetamide backbone but differ in substituents:

  • Key Differences :
    • Thiazole ring replaces the oxopiperidine-linked phenyl group.
    • Piperazine (two nitrogen atoms) vs. oxopiperidine (one nitrogen with a ketone).
    • Higher molecular weights (e.g., 422.54 g/mol for compound 13 vs. 337.4 g/mol for the target compound).
  • Similarities: Presence of methoxy groups on aromatic rings.
Sulfonyl-Piperidine Derivatives ()

2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide (CAS 315671-26-2) incorporates a sulfonyl-piperidine group instead of oxopiperidine:

  • Key Differences: Sulfonyl group increases molecular weight and polarity.
  • Similarities :
    • Shared 4-methoxyphenyl and acetamide motifs.

Oxopiperazine and Related Heterocycles ()

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS 1379811-23-0) features a 3-oxopiperazine ring:

  • Key Differences :
    • Piperazine (two nitrogens) vs. piperidine (one nitrogen).
    • Chloroacetyl substituent introduces electrophilic reactivity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound 337.4 2-Oxopiperidine, 4-methoxyphenyl Not reported
Compound 13 () 422.54 Piperazine, thiazole 289–290
Compound ~450 (estimated) Sulfonyl-piperidine Not reported
Compound ~380 (estimated) 3-Oxopiperazine, chloroacetyl Not reported
  • Thermal Stability : Thiazole-containing analogs () exhibit high melting points (>280°C), suggesting robust crystalline structures .

Biological Activity

2-(4-Methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide, also referred to as compound 40 in some literature, is a notable chemical entity due to its diverse biological activities. This compound belongs to a class of phenylacetamides, which have been studied for their potential therapeutic applications, particularly in the fields of oncology and cardiovascular diseases. The following sections will explore its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C25H24N4O5
  • Molecular Weight : 460.48 g/mol
  • CAS Number : 503614-92-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetamide with a piperidine derivative. The process often utilizes various organic solvents and reagents to facilitate the reaction and purify the resultant compound.

Anticoagulant Activity

Research has demonstrated that this compound exhibits significant anticoagulant properties by acting as a potent inhibitor of factor Xa (fXa). It has shown improved pharmacokinetic profiles compared to earlier compounds in the same class, making it a candidate for further development in anticoagulant therapies. Studies indicate that it retains high selectivity and efficacy against fXa, which is crucial for preventing thromboembolic events .

Anticancer Activity

The compound has been evaluated for its anticancer potential across various cancer cell lines. In vitro studies have indicated that it possesses moderate cytotoxic effects against leukemia and colon cancer cell lines. For instance, at a concentration of 10 µM, it demonstrated slight sensitivity in leukemia lines (K-562) and colon cancer (HCT-15), suggesting potential as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticoagulant and anticancer activities, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. Compounds with similar phenoxy-N-arylacetamide scaffolds have been documented to possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .

Study on Anticancer Activity

A study published in the National Cancer Institute's Developmental Therapeutics Program evaluated the anticancer activity of various compounds, including this compound. The results indicated that while the compound showed low levels of cytotoxicity overall, it was particularly effective against specific cancer cell lines such as K-562 (leukemia) and SK-MEL-5 (melanoma). The data collected from this study is summarized in Table 1 below.

Cell Line Sensitivity (10 µM) Remarks
K-562 (Leukemia)ModerateNotable sensitivity observed
HCT-15 (Colon)LowMinimal cytotoxicity
SK-MEL-5 (Melanoma)LowSlightly sensitive

Pharmacokinetic Profile Study

Another significant aspect of research focused on the pharmacokinetics of this compound. It was found that modifications in its structure led to improved oral bioavailability and reduced systemic toxicity compared to previous analogs. This was particularly noted in a comparative study with razaxaban, where the new compound demonstrated superior efficacy in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.